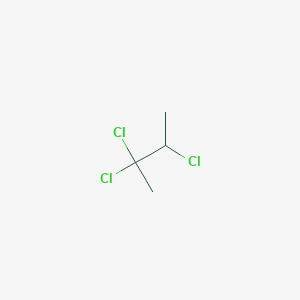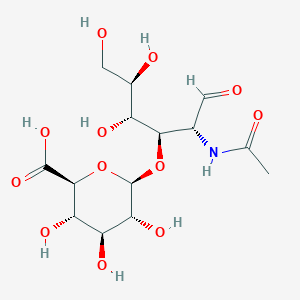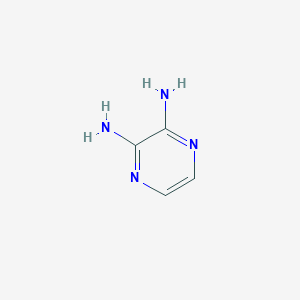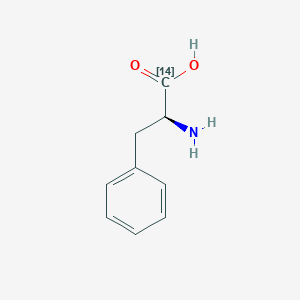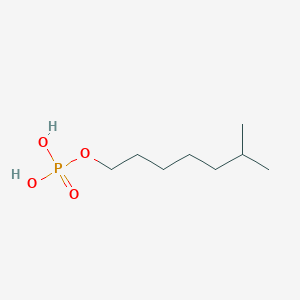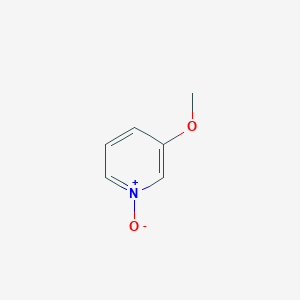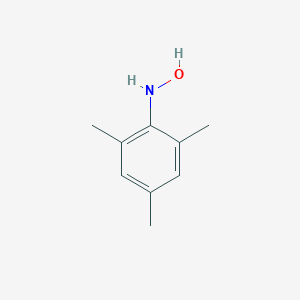![molecular formula C10H11ClN2O B078642 3-(5-Chloro-1H-Benzo[D]Imidazol-2-Yl)Propan-1-Ol CAS No. 10252-89-8](/img/structure/B78642.png)
3-(5-Chloro-1H-Benzo[D]Imidazol-2-Yl)Propan-1-Ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(5-Chloro-1H-Benzo[D]Imidazol-2-Yl)Propan-1-Ol” is a compound with the molecular formula C10H11ClN2O . It has a molecular weight of 210.66 g/mol . The compound is also known by several synonyms, including 3-(5-chloro-1H-benzimidazol-2-yl)-1-propanol .
Synthesis Analysis
Imidazole, the core structure of this compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . Imidazole has become an important synthon in the development of new drugs .Molecular Structure Analysis
The compound contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis
The compound is amphoteric in nature, showing both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . The compound has a topological polar surface area of 48.9 Ų .Wissenschaftliche Forschungsanwendungen
Anticancer Properties
The compound and its derivatives have shown significant potential in cancer treatment. Specifically, benzimidazoles bearing the oxadiazole nucleus, including compounds structurally similar to 3-(5-Chloro-1H-Benzo[D]Imidazol-2-Yl)Propan-1-Ol, have been synthesized and exhibited notable anticancer activity. One of these compounds was highlighted for its significant growth inhibition activity, positioning it as a lead compound in anticancer research (Rashid, Husain, & Mishra, 2012).
Corrosion Inhibition Properties
Research has also explored the effectiveness of benzimidazole derivatives in corrosion inhibition. Specifically, derivatives such as 5-((2-methl-1H-benzo[d]imidazol-1-yl) methyl)-1, 3, 4-oxadiazole-2-thiol and others have been synthesized and assessed for their ability to inhibit corrosion on mild steel surfaces in sulphuric acid. These studies highlight the formation of a protective layer and exhibit mixed-type behavior, indicating potential industrial applications (Ammal, Prajila, & Joseph, 2018).
Catalytic Applications
The compound has also been investigated for its use in catalytic processes. Studies involving 1-chloro-3-(3-methylimidazolidin-1-yl)propan-2-ol chloride, a compound structurally related to the subject chemical, have shown its utility in synthesizing phosphinite ligands. These ligands, in combination with ruthenium, have been utilized in the catalytic transfer hydrogenation of ketones, displaying high efficiency and excellent conversions (Aydemir et al., 2014).
Antimicrobial and Antifungal Applications
Benzimidazole derivatives have been synthesized and tested for their antimicrobial and antifungal activities. These compounds have shown promising results against various bacterial and fungal strains, indicating their potential as antimicrobial and antifungal agents (Bhatt, Nimavat, & Vyas, 2013).
Zukünftige Richtungen
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature . This suggests that “3-(5-Chloro-1H-Benzo[D]Imidazol-2-Yl)Propan-1-Ol” and similar compounds could have potential applications in the development of new drugs .
Wirkmechanismus
Target of Action
It’s known that imidazole-containing compounds, which include this compound, have a broad range of biological activities . They have been used in the development of new drugs with various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and more .
Mode of Action
Imidazole derivatives have been shown to interact with their targets in various ways, leading to a wide range of biological activities . For instance, some imidazole derivatives have been found to inhibit microtubule assembly formation in certain cell lines .
Biochemical Pathways
Imidazole derivatives have been found to influence a variety of biochemical pathways due to their broad range of biological activities . For example, some imidazole derivatives have been shown to block AQ signal reception at the level of PqsR, leading to a reduced transcription of certain genes .
Result of Action
Some imidazole derivatives have been shown to induce apoptosis in certain cell lines . Additionally, some compounds have shown significant activity against human prostate cancer cell lines .
Eigenschaften
IUPAC Name |
3-(6-chloro-1H-benzimidazol-2-yl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c11-7-3-4-8-9(6-7)13-10(12-8)2-1-5-14/h3-4,6,14H,1-2,5H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDKMZDZFLQYPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=N2)CCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379042 |
Source


|
| Record name | 3-(5-Chloro-1H-Benzo[D]Imidazol-2-Yl)Propan-1-Ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Chloro-1H-Benzo[D]Imidazol-2-Yl)Propan-1-Ol | |
CAS RN |
10252-89-8 |
Source


|
| Record name | 3-(5-Chloro-1H-Benzo[D]Imidazol-2-Yl)Propan-1-Ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



